molecular formula C36H32N12Na4O14S4 B12372349 Fluorescent Brightener 251

Fluorescent Brightener 251

Cat. No.: B12372349
M. Wt: 1076.9 g/mol
InChI Key: HECFMGCMMKUMIN-YZNHWISSSA-J
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Description

Introduction to Fluorescent Brightener 251

Historical Development and Industrial Emergence

The history of fluorescent brighteners dates to the early 20th century, with P. Krais’s discovery of aesculetin’s fluorescence properties in 1929. However, the first commercially viable fluorescent brighteners emerged in 1940, when Bayer AG developed derivatives of 4,4'-bis-triazine stilbene-2,2'-disulfonic acid. These early agents laid the groundwork for modern compounds like this compound, which evolved through systematic optimization of triazine and stilbene functional groups.

This compound entered industrial use as part of efforts to address limitations in earlier brighteners, such as poor water solubility and limited stability under harsh processing conditions. Its molecular structure—featuring four sodium sulfonate groups, triazine rings, and a central stilbene backbone—enhances solubility (140.4 g/L at 20°C) and compatibility with cellulose-based substrates. Industrially, it gained prominence in textile manufacturing, paper production, and detergent formulations, where its ability to absorb ultraviolet light (300–400 nm) and emit blue-violet fluorescence (400–440 nm) counteracts yellowing without chemical bleaching.

Key Physical and Chemical Properties
Property Value Source
Molecular Formula C₃₆H₃₂N₁₂Na₄O₁₄S₄
Molecular Weight 1076.93 g/mol
Density 1.68 g/cm³ at 20°C
Water Solubility 140.4 g/L at 20°C
Maximum UV Absorption Not explicitly reported

The compound’s synthesis involves multi-step reactions, including sulfonation and triazine ring formation, though specific industrial protocols remain proprietary. Its commercialization aligned with the mid-20th-century push for synthetic additives that could meet rising consumer expectations for “optical whiteness” in products ranging from fabrics to packaging materials.

Position Within Fluorescent Whitening Agent Classifications

Fluorescent brighteners are classified by their core chemical structures, which dictate application-specific performance. This compound belongs to the stilbene-triazine sulfonate subclass, distinguished by the following characteristics:

  • Structural Features :

    • A central stilbene (1,2-ethenediylbenzene) group responsible for UV absorption.
    • Triazine rings substituted with sulfonate and hydroxyethylamino groups, enhancing solubility and binding affinity to polar substrates.
    • Four sodium counterions, optimizing dispersibility in aqueous systems.
  • Functional Comparison to Other Classes :

    • Benzoxazole Derivatives (e.g., CBS-127) : Used primarily in plastics, these agents exhibit superior thermal stability but lower water solubility. This compound outperforms them in hydrophilic applications like paper coating.
    • Coumarin-Based Brighteners : Emit shorter-wavelength fluorescence, making them less effective for neutralizing yellow tones in natural fibers.
    • Biphenyl Systems : Lack the modular functionalization of triazine-stilbene systems, limiting their adaptability across industries.
  • Performance Metrics :

    • Quantum Yield : While exact values for this compound are undisclosed, its extended conjugation system and sulfonate groups likely enhance fluorescence efficiency compared to non-sulfonated analogs.
    • Substrate Affinity : The compound’s sulfonate groups form electrostatic interactions with cellulose hydroxyl groups, ensuring uniform distribution in paper and textiles.

Properties

Molecular Formula

C36H32N12Na4O14S4

Molecular Weight

1076.9 g/mol

IUPAC Name

tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C36H36N12O14S4.4Na/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4/b8-7+;;;;

InChI Key

HECFMGCMMKUMIN-YZNHWISSSA-J

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescent Brightener 251 involves the reaction of specific organic compounds under controlled conditions. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with various organic amines . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product . The compound is then purified and formulated for various applications.

Chemical Reactions Analysis

Types of Reactions

Fluorescent Brightener 251 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

Industrial Applications

Fluorescent Brightener 251 finds extensive applications in several sectors:

  • Textiles
    • Used to enhance the brightness of fabrics, making them appear more vibrant.
    • Effective in cotton, polyester, and blended fabrics.
    • Helps in achieving a whiter appearance in textiles, which is crucial for consumer appeal.
  • Plastics
    • Incorporated into plastic products to improve their aesthetic appeal.
    • Enhances the visibility of products under UV light, making them suitable for specific applications such as safety gear.
  • Paper Products
    • Utilized in the paper industry to increase the brightness and whiteness of paper.
    • Improves the quality of printed materials by enhancing color contrast.
  • Biological Applications
    • Used as a fluorescent marker in biological research.
    • Facilitates the visual labeling of microorganisms, aiding in genetic studies and microbiological analysis .

Environmental Impact

Research indicates that this compound exhibits minimal toxicity to aquatic organisms at standard concentrations. However, studies show that it can affect reproductive rates at higher concentrations (above 500 µM) in model organisms like Caenorhabditis elegans. This highlights the importance of monitoring its usage and potential environmental effects.

Comparative Analysis with Other Brighteners

The following table compares this compound with other common fluorescent brighteners:

Compound NameStructure TypeUnique Features
Fluorescent Brightener 28Stilbene derivativeHigher solubility in water
Fluorescent Brightener 71Benzoxazole derivativeExhibits different fluorescence properties
Fluorescent Brightener 220Triazine derivativeMore effective at lower concentrations
Fluorescent Brightener 351Coumarin derivativeDifferent absorption/emission spectra

This compound is particularly notable for its triazine-stilbene structure, which allows for efficient UV absorption and visible light emission, making it more stable under various conditions compared to other brighteners.

Case Studies

  • Textile Industry Enhancement
    • A study conducted on cotton fabrics treated with this compound demonstrated a significant increase in brightness compared to untreated samples. The treated fabrics showed improved color fastness and consumer preference during market testing.
  • Biological Research Utilization
    • In microbiological studies, this compound was utilized to label Escherichia coli cells. The compound's binding affinity allowed for effective visualization under UV light, facilitating genetic manipulation studies.
  • Plastic Product Development
    • A manufacturer of safety equipment incorporated this compound into their plastic formulations. The resulting products exhibited enhanced visibility under low-light conditions, improving safety for end-users.

Mechanism of Action

The mechanism of action of Fluorescent Brightener 251 involves the absorption of ultraviolet light and the subsequent emission of visible blue-violet light. The molecular targets and pathways involved in this process include the excitation of electrons to higher energy states and their relaxation back to the ground state, accompanied by the emission of light .

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorescent Brightener 28 (FB28)
  • CAS No.: Not explicitly provided, but referenced as C.I. Fluorescent Brightener 28 .
  • Structure: Diaminostilbene disulfonate derivative.
  • Applications: Mycological staining: Effective at 1 μg/ml for detecting cellulose in fungal structures (e.g., Wolfiporia cocos hyphae) . Spore detection: Stains mature Nosema bombycis spores blue, enabling differentiation from immature spores and organic debris .
  • Key Properties : Strong cellulose affinity, rapid staining (1–6 minutes), and compatibility with dual staining protocols (e.g., with Hoechst 33258) .
Fluorescent Brightener 85 (FB85)
  • CAS No.: 12224-06-5 .
  • Applications: Medical diagnostics: Detects fungal elements (e.g., onychomycosis) with accuracy comparable to traditional KOH methods .
  • Key Properties: High specificity for chitin and β-glucans in fungal cell walls, minimal interference from non-target organic matter .
Calcofluor White
  • Structure: Diaminostilbene derivative with bis-ethylenediamine groups.
  • Applications :
    • Cellulose and chitin detection in microscopy: Binds β-1,3 and β-1,4 polysaccharides, emitting bright blue fluorescence under UV light .
  • Performance : Superior to fluorescein isothiocyanate and acridine orange in staining soil mycelia, with 25–40% higher sensitivity .
Coumarin-Based Brighteners (e.g., Fluorescent Brightener ER-I)
  • CAS No.: 13001-39-3 .
  • Structure: 1,4-Bis(2-cyanostyryl)benzene.
  • Applications : Whitening polyester fibers and plastics (e.g., PVC, polyethylene).
  • Key Properties : Enhanced photostability and thermal resistance compared to stilbene derivatives .

Performance Metrics

Table 1: Comparative Properties of Fluorescent Brighteners
Compound Primary Applications Optimal Concentration Fluorescence Intensity Solubility Environmental Impact
FB251 Textiles, plastics (inferred) Not reported High (inferred) Water-soluble* Limited data
FB28 Mycological staining 1–75 μg/ml Strong (blue) Water-soluble Low ecotoxicity
FB85 Medical diagnostics Protocol-dependent High (blue-red dual) Aqueous-compatible Non-corrosive
Calcofluor White Cellulose/chitin detection 0.1–1% w/v Very high Water-soluble Low persistence in soil
Coumarin ER-I Polyester, plastics 0.5–2% w/w Moderate Organic solvents Higher photostability

*Inferred from similar stilbene derivatives.

Research Findings

  • Staining Efficiency: FB28 and Calcofluor White outperform fluorescein isothiocyanate in staining fungal mycelia, with FB28 achieving optimal imaging at 1 μg/ml for spores . FB85’s diagnostic accuracy for onychomycosis is 89–92%, comparable to KOH microscopy but with faster processing .
  • Solvent Polarity Effects :
    • Stilbene-based brighteners (e.g., FB28, FB251) exhibit reduced fluorescence in high-polar solvents (e.g., water) due to quenching, whereas low-polar solvents (e.g., acetonitrile) enhance emission .
  • Environmental Sensitivity :
    • FB28’s fluorescence intensity correlates inversely with carbon chain length in ligands; shorter chains improve bioactivity and brightness in cellular assays .

Q & A

Q. How to design a study comparing this compound’s efficacy with structurally analogous brighteners (e.g., Brightener 24 or 199)?

  • Methodological Answer : Use a factorial design with variables like concentration, substrate type, and illumination conditions. Normalize efficacy metrics (e.g., whiteness index) against controls. Apply multivariate analysis (e.g., PCA) to identify dominant performance factors. Ensure blinding in subjective assessments to reduce bias .

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